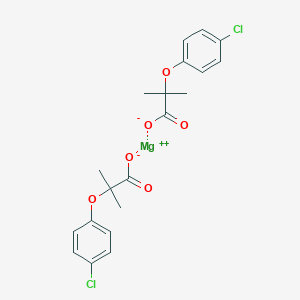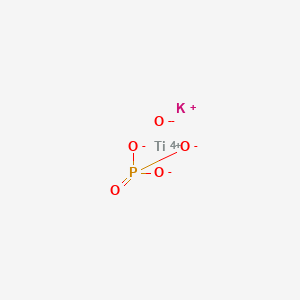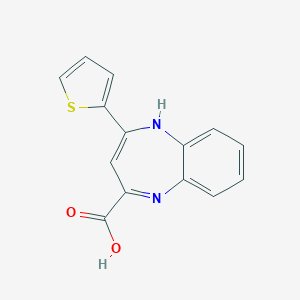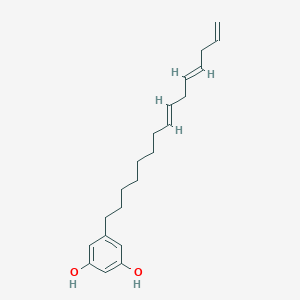![molecular formula C26H26BrN3O4 B227214 4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)
4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione, commonly known as BDMPEP, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications. BDMPEP is a piperazine derivative that belongs to the class of designer drugs, which are synthetic compounds that mimic the effects of illicit drugs. The purpose of
Mécanisme D'action
The exact mechanism of action of BDMPEP is not fully understood, but it is believed to act as a modulator of the glutamatergic system. BDMPEP has been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. BDMPEP has also been shown to inhibit the activity of the glycine transporter 1 (GlyT1), which regulates the availability of glycine, an important co-agonist of the NMDA receptor.
Biochemical and Physiological Effects
BDMPEP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the reduction of oxidative stress and inflammation, and the improvement of cognitive function and memory. BDMPEP has been shown to increase the levels of glutamate and glycine in the brain, which are important neurotransmitters involved in synaptic plasticity and learning and memory processes. BDMPEP has also been shown to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines in the brain, which are involved in neurodegenerative processes.
Avantages Et Limitations Des Expériences En Laboratoire
BDMPEP has several advantages for lab experiments, including its stability, solubility, and selectivity for the NMDA receptor and GlyT1. BDMPEP is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of BDMPEP is its potential toxicity, as it has been shown to induce cell death in some cell lines at high concentrations.
Orientations Futures
There are several future directions for research on BDMPEP, including the investigation of its therapeutic potential in other neurological disorders, such as depression and anxiety. Further studies are also needed to elucidate the precise mechanism of action of BDMPEP and its effects on other neurotransmitter systems. Additionally, the development of more selective and less toxic analogs of BDMPEP could lead to the discovery of new therapeutic compounds for the treatment of neurological disorders.
Méthodes De Synthèse
BDMPEP can be synthesized using a variety of methods, including the reaction of 4-bromoaniline with 2,5-dimethoxybenzaldehyde followed by the reduction of the resulting Schiff base with sodium borohydride. Another method involves the reaction of 4-bromoaniline with 4-dimethylaminobenzaldehyde followed by the reduction of the resulting Schiff base with sodium borohydride. Both methods result in the formation of BDMPEP as a white crystalline powder.
Applications De Recherche Scientifique
BDMPEP has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. BDMPEP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. BDMPEP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C26H26BrN3O4 |
|---|---|
Poids moléculaire |
524.4 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]piperazine-2,5-dione |
InChI |
InChI=1S/C26H26BrN3O4/c1-28(2)19-9-5-17(6-10-19)25-26(32)29(22-15-21(33-3)13-14-23(22)34-4)16-24(31)30(25)20-11-7-18(27)8-12-20/h5-15,25H,16H2,1-4H3 |
Clé InChI |
SXPYDLRCDCBXDU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Br)C4=C(C=CC(=C4)OC)OC |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Br)C4=C(C=CC(=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227131.png)
![Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B227143.png)


![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)

![3-[(3S,5S,10R,13R,14S,17R)-3-[(2R,5S)-6-[[(3R,6S)-4,6-dihydroxy-2-methyloxan-3-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B227246.png)



![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)
